molecular formula C12H16 B1315250 4-(3,5-Dimethylphenyl)-1-butene CAS No. 77446-28-7

4-(3,5-Dimethylphenyl)-1-butene

Cat. No.: B1315250
CAS No.: 77446-28-7
M. Wt: 160.25 g/mol
InChI Key: RSBAVCBYLNBLFA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenylmagnesium bromide with 1-bromo-2-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dimethylphenylboronic acid reacts with 1-bromo-2-butene in the presence of a palladium catalyst and a base like potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 4-(3,5-dimethylphenyl)butane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 4-(3,5-Dimethylphenyl)-2-butanone or 4-(3,5-Dimethylphenyl)butanoic acid.

    Reduction: 4-(3,5-Dimethylphenyl)butane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-1-butene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of ketones or acids. In reduction reactions, the double bond is hydrogenated to form a saturated compound. The phenyl ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylphenyl)-2-butene
  • 4-(3,5-Dimethylphenyl)-1-pentene
  • 4-(3,5-Dimethylphenyl)-1-propene

Uniqueness

4-(3,5-Dimethylphenyl)-1-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the 3,5-dimethylphenyl group influences its chemical behavior, making it a valuable compound for various synthetic applications.

Properties

IUPAC Name

1-but-3-enyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBAVCBYLNBLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505909
Record name 1-(But-3-en-1-yl)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77446-28-7
Record name 1-(But-3-en-1-yl)-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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